Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate
Overview
Description
Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate is a chemical compound with the molecular formula C12H23NO2 . It has a molecular weight of 213.32 . This compound is used in research and can be obtained through custom synthesis .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C12H23NO2 . The SMILES representation of this compound is CCOC(=O)CCN1CC(CC(C1)C)C .Physical and Chemical Properties Analysis
This compound has a molecular weight of 213.32 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources.Scientific Research Applications
Polymorphism Characterization : Vogt et al. (2013) conducted a study on polymorphic forms of a similar compound, ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride. This research focused on using spectroscopic and diffractometric techniques to characterize these forms, highlighting the challenges in analytical and physical characterization due to the similar spectra and diffraction patterns of the polymorphs (Vogt et al., 2013).
Chemical Synthesis and Reactions : The synthesis and chemical reactions of compounds related to Ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate have been explored in various studies. For instance, Cheng et al. (1976) described a two-step synthesis of 3,4-dimethylpyrrole, which involved Michael addition reactions leading to products like ethyl 3-(3,4-dimethylpyrrol-2-yl)propanoate (Cheng et al., 1976).
Enzyme-Catalyzed Synthesis : Research by Brem et al. (2010) involved using ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoates as substrates in a multi-enzymatic procedure. This method was developed for the efficient synthesis of highly enantiomerically enriched (R)- and (S)-3-heteroaryl-3-hydroxypropanoic acids, demonstrating the potential of enzyme-catalyzed synthesis in producing specific enantiomers of related compounds (Brem et al., 2010).
Crystal Structure Analysis : Studies like the one conducted by Zou et al. (2004) focused on the crystal structure of compounds similar to this compound. Their work provided insights into the structural differences and photochromic behaviors of such compounds in solutions and solid-state (Zou et al., 2004).
Properties
IUPAC Name |
ethyl 3-(3,5-dimethylpiperidin-1-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2/c1-4-15-12(14)5-6-13-8-10(2)7-11(3)9-13/h10-11H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIXQDLEKMHRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN1CC(CC(C1)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269140 | |
Record name | Ethyl 3,5-dimethyl-1-piperidinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099610-67-9 | |
Record name | Ethyl 3,5-dimethyl-1-piperidinepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099610-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethyl-1-piperidinepropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801269140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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